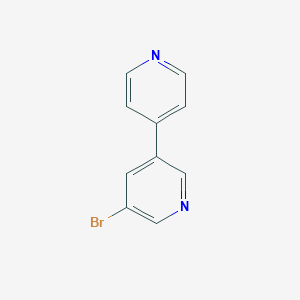
5-溴-3,4’-联吡啶
描述
5-Bromo-3,4’-bipyridine is a heterocyclic organic compound that belongs to the bipyridine family It consists of two pyridine rings connected by a single bond, with a bromine atom attached to the third position of one of the pyridine rings
科学研究应用
5-Bromo-3,4’-bipyridine has a wide range of applications in scientific research:
Coordination Chemistry: It is used as a ligand to form coordination complexes with transition metals, which are studied for their catalytic and electronic properties.
Materials Science: The compound is employed in the synthesis of organic semiconductors and light-emitting materials for use in electronic devices.
Pharmaceuticals: It serves as a building block for the synthesis of biologically active molecules with potential therapeutic applications.
Supramolecular Chemistry: It is utilized in the construction of supramolecular architectures and host-guest systems.
作用机制
Target of Action
5-Bromo-3,4’-bipyridine is a bipyridine derivative that has been used as a coformer and ligand in coordination chemistry . The molecule has two electron-rich nitrogen atoms, which are its primary targets . These nitrogen atoms play a crucial role in forming halogen bonds with other molecules .
Mode of Action
The interaction of 5-Bromo-3,4’-bipyridine with its targets involves the formation of halogen bonds. Theoretically, it can form two halogen bonds with two different 1,4-diiodotetrafluorobenzene molecules upon cocrystal formation . The introduction of the electron-withdrawing bromine atom in one pyridine ring may make the case a little bit more complex .
Biochemical Pathways
Bipyridine and related compounds are known to be precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . Therefore, it’s plausible that 5-Bromo-3,4’-bipyridine could influence these biochemical pathways.
Pharmacokinetics
For instance, the anhydrate form of 4,4’-bipyridine shows hardly any hysteresis and a fast transformation kinetics, with the critical relative humidity being at 35% at room temperature . This could potentially impact the absorption and distribution of 5-Bromo-3,4’-bipyridine in the body.
Result of Action
Given its ability to form halogen bonds, it’s plausible that it could influence the structure and function of target molecules, potentially leading to changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-3,4’-bipyridine. For instance, the exposed location of the nitrogen atoms in 4,4’-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2’-bipyridine . This suggests that the chemical environment could influence the action of 5-Bromo-3,4’-bipyridine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,4’-bipyridine typically involves the bromination of 3,4’-bipyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of 5-Bromo-3,4’-bipyridine may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.
化学反应分析
Types of Reactions
5-Bromo-3,4’-bipyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings to form more complex bipyridine derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium or nickel catalysts in the presence of ligands and bases such as triphenylphosphine and potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Substitution Products: Various substituted bipyridines depending on the nucleophile used.
Coupling Products: Extended bipyridine derivatives with additional aromatic or aliphatic groups.
Oxidation and Reduction Products: Different oxidation states of the bipyridine core.
相似化合物的比较
Similar Compounds
3,3’-Bipyridine: Lacks the bromine substituent, leading to different reactivity and coordination properties.
4,4’-Bipyridine: Has the nitrogen atoms in a different position, affecting its coordination geometry and electronic properties.
2,2’-Bipyridine: Known for its strong coordination with metal centers, often used in similar applications but with distinct properties due to the different substitution pattern.
Uniqueness
5-Bromo-3,4’-bipyridine is unique due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s reactivity and coordination behavior. This makes it a valuable building block for the synthesis of complex molecules and materials with tailored properties.
属性
IUPAC Name |
3-bromo-5-pyridin-4-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-10-5-9(6-13-7-10)8-1-3-12-4-2-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNBQZBRNLAVHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543425 | |
| Record name | 5-Bromo-3,4'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106047-38-5 | |
| Record name | 5-Bromo-3,4'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of the co-crystal formed between 5-bromo-3,4'-bipyridine and 1,4-diiodotetrafluorobenzene?
A1: The crystal structure of the co-crystal is triclinic, belonging to the space group P-1. The unit cell dimensions are as follows: a = 8.7472(4) Å, b = 8.7822(4) Å, c = 9.4065(4) Å, α = 102.745(4)°, β = 105.489(4)°, γ = 91.949(4)°. The unit cell volume is 675.88(5) Å3, and it contains one formula unit (Z=1). This information was determined at a temperature of 290 K. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


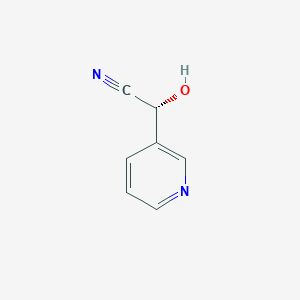
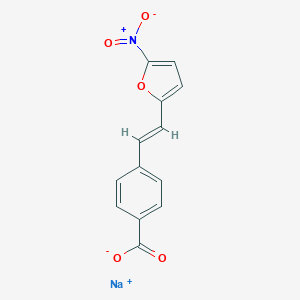
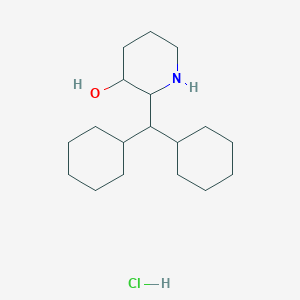

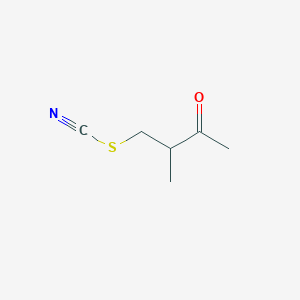

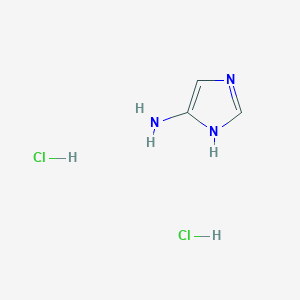
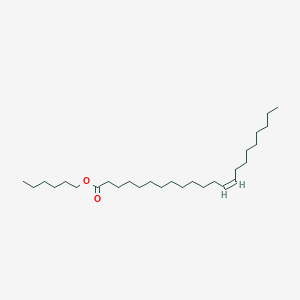
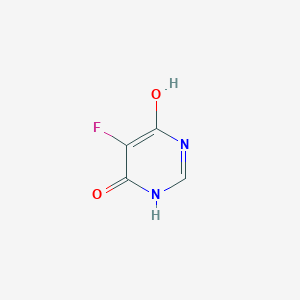
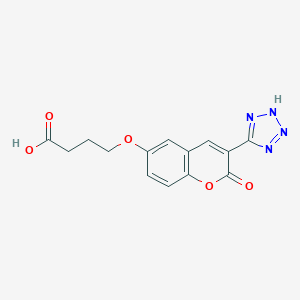
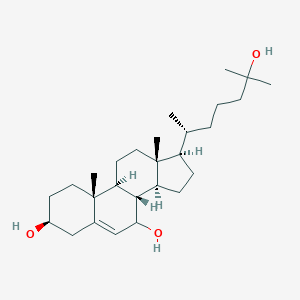
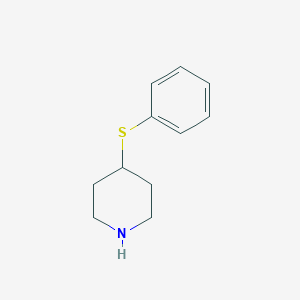
![7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B35133.png)

